molecular formula C10H13ClFN B11899441 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No.: B11899441
M. Wt: 201.67 g/mol
InChI Key: YXOPWYPSIPZSGL-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H

InChI Key

YXOPWYPSIPZSGL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired benzazepine structure. For instance, a one-pot reaction can be employed, which involves the expansion of benzo-fused carbo- and heterocycles . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzoazepine Derivatives

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
  • CAS : 1379350-71-6
  • Formula : C₁₀H₁₃BrClN
  • Molecular Weight : 262.57 g/mol
  • Key Differences :
    • Bromine replaces fluorine, increasing atomic radius (Br: 1.85 Å vs. F: 0.64 Å), which may reduce metabolic stability due to slower enzymatic cleavage.
    • Higher molecular weight (262.57 vs. 201.67 g/mol) impacts solubility and bioavailability .
(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride (Lorcaserin Hydrochloride)
  • CAS: Not explicitly provided (see Lorcaserin analogs).
  • Formula : C₁₁H₁₄ClN·HCl
  • The [d] ring fusion modifies electronic distribution compared to the [b] isomer .

Functional Group Modifications

2,3,4,5-Tetrahydro-1H-benzo[d]azepine Hydrochloride
  • CAS : 17379-01-0
  • Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • Simpler structure may enhance synthetic accessibility but limit target specificity .
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
  • CAS : 1310699-69-4
  • Formula: C₁₀H₁₀ClNO
  • Molecular Weight : 195.65 g/mol
  • Key Differences :
    • Ketone group at position 2 increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration.
    • Chlorine at position 9 vs. fluorine alters electronic effects and lipophilicity (Cl: +0.23 vs. F: +0.43 Hammett σ constant) .
Spiro(2,3-dehydro-1-hydroxycyclohexane-4,5)-7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine
  • Key Features: Spiro-cyclohexane moiety introduces rigidity, mimicking the acetylcholinesterase inhibitor galanthamine. The [c] ring fusion alters spatial orientation compared to [b] isomers .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine HCl C₁₀H₁₂FN·HCl 201.67 F (9-position) Potential CNS modulation
6-Bromo analog C₁₀H₁₃BrClN 262.57 Br (6-position) Metabolic studies
Lorcaserin HCl C₁₁H₁₄ClN·HCl ~228.14 Cl (8), CH₃ (1) 5-HT₂C agonist (obesity)
9-Chloro-2-ketone analog C₁₀H₁₀ClNO 195.65 Cl (9), ketone (2) Solubility-focused design

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ring substitution patterns and fluorine placement (e.g., coupling constants for fluoro groups) .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and isotopic distribution (e.g., deuterated analogs require >99.5% isotopic purity) .
  • TLC : Track reaction progress and detect impurities using silica gel plates .
  • Elemental Analysis : Confirm stoichiometry of the hydrochloride salt .

How does the 9-fluoro substitution impact biological activity compared to non-fluorinated analogs?

Advanced
The fluorine atom enhances:

  • Lipophilicity : Increases blood-brain barrier penetration, relevant for neuropharmacology (e.g., dopamine D1 receptor antagonism in SCH 23390 analogs) .
  • Receptor Binding : Fluorine’s electronegativity may stabilize interactions with histamine H3 receptors or parasitic enzyme active sites (see antiparasitic studies of benzoazepine derivatives) .
    Comparative Data :
CompoundActivity (IC50)Target
9-Fluoro derivative12 nMHistamine H3 Receptor
Non-fluorinated analog45 nMHistamine H3 Receptor

How can discrepancies between in vitro and in vivo biological activity data be resolved?

Q. Advanced

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 assays) and plasma protein binding, which may reduce in vivo efficacy .
  • Formulation Adjustments : Use solubilizing agents (e.g., cyclodextrins) to improve bioavailability .
  • Isotopic Tracers : Deuterated analogs (e.g., DMI-d2 hydrochloride) can trace metabolic pathways and identify degradation products .

What challenges arise in optimizing reaction yields during large-scale synthesis?

Q. Advanced

  • Temperature Control : Exothermic reactions (e.g., fluorination) require precise cooling to avoid side products .
  • Catalyst Efficiency : Palladium on carbon may deactivate over time; optimize catalyst loading and hydrogen pressure .
  • Scale-Up Limitations : Recrystallization efficiency decreases at larger scales; switch to continuous chromatography or fractional distillation .

What structural analogs of this compound have been explored for neurodegenerative disease research?

Q. Advanced

  • Histamine H3 Antagonists : 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-8-amine derivatives show cognitive enhancement in dementia models .
  • Dopamine D1 Antagonists : SCH 23390 (a chloro-substituted analog) is used to study Parkinson’s disease pathways .
    Design Strategy : Introduce bulkier substituents (e.g., piperidinyl groups) to improve selectivity for CNS targets .

How is computational chemistry applied to predict the compound’s reactivity and binding modes?

Q. Advanced

  • Docking Simulations : Predict binding to histamine H3 receptors using software like AutoDock or Schrödinger .
  • DFT Calculations : Analyze fluorine’s electronic effects on ring aromaticity and nucleophilic attack susceptibility .

What are the best practices for storing and handling this compound to ensure stability?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (argon) at -20°C to prevent hydrolysis of the hydrochloride salt .
  • Handling : Use anhydrous solvents in reactions to avoid decomposition .

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